Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate
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Overview
Description
Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety linked to a 2,3-dimethylphenoxy group through a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide. The general reaction conditions include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate can undergo various chemical reactions, including:
Alkylation: As mentioned earlier, the compound can be synthesized through alkylation of diethyl malonate.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat in the presence of a suitable catalyst.
Major Products Formed
Alkylation: α-Substituted malonic esters.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate involves its interaction with molecular targets through its functional groups. The ester moieties can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenoxy group may also interact with specific receptors or enzymes, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)12-8-7-9-14-25-18-13-10-11-15(3)16(18)4/h10-11,13,17H,5-9,12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMMPVIJUUKMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC(=C1C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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